AMP-PNP

説明

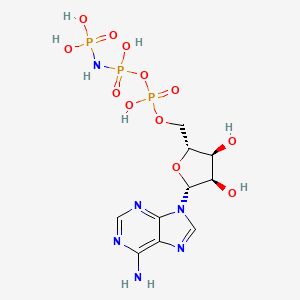

Phosphoaminophosphonic acid-adenylate ester (ANP), also known as adenosine 5′-[β,γ-imido]triphosphate (AMP-PNP in some contexts), is a non-hydrolysable ATP analog with the molecular formula C₁₀H₁₇N₆O₁₂P₃ and a molecular weight of 506.198 g/mol . Its structure includes:

- Adenine: A purine base critical for binding to ATP-dependent enzymes.

- Ribose sugar: A β-L-arabinofuranosyl moiety, distinguishing it from canonical ribose in ATP .

- Triphosphate mimic: A modified triphosphate group with a phosphonoamino-phosphoryl linkage, rendering it resistant to hydrolysis .

ANP is widely used in structural biology to stabilize ATP-binding pockets in enzymes such as kinases, helicases, and DNA-binding proteins. For example, it has been co-crystallized with Transcription Termination Factor 1 (TTF1) to study nucleic acid binding and with Glycogen Synthase Kinase-3β (GSK-3β) to map catalytic sites . Its stability under experimental conditions makes it indispensable for X-ray crystallography and molecular docking studies .

特性

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Phosphoaminophosphonic Acid-Adenylate Ester, an analog of ATP, has a wide range of targets. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation. The compound interacts with various proteins such as Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, and many others.

Mode of Action

The compound acts by replacing the oxygen atom bridging the beta to the gamma phosphate in ATP with a nitrogen atom. This modification allows it to competitively inhibit ATP-dependent reactions, including those involving mitochondrial ATPase.

Biochemical Pathways

The compound’s action affects various biochemical pathways. By inhibiting ATP-dependent reactions, it impacts the process of oxidative phosphorylation. This can have downstream effects on energy production within cells, potentially influencing numerous cellular processes that rely on ATP.

Result of Action

The inhibition of ATP-dependent reactions by Phosphoaminophosphonic Acid-Adenylate Ester can have significant effects at the molecular and cellular levels. By inhibiting mitochondrial ATPase, it can disrupt the production of ATP, a crucial molecule for energy transfer within cells. This can potentially affect a wide range of cellular processes that rely on ATP for energy.

生化学分析

Biochemical Properties

Phosphoaminophosphonic acid-adenylate ester plays a crucial role in biochemical reactions as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase. This inhibition extends to ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions typically involve competitive inhibition, where phosphoaminophosphonic acid-adenylate ester competes with ATP for binding sites, thereby modulating the activity of these enzymes.

Cellular Effects

Phosphoaminophosphonic acid-adenylate ester influences various cellular processes by interfering with ATP-dependent mechanisms. In cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting mitochondrial ATPase, the compound can disrupt the production of ATP, leading to altered energy metabolism and potentially affecting cell viability and function . Additionally, its impact on enzymes like glycogen synthase kinase-3 beta can influence cell signaling pathways related to growth and apoptosis.

Molecular Mechanism

At the molecular level, phosphoaminophosphonic acid-adenylate ester exerts its effects primarily through competitive inhibition. By mimicking ATP, it binds to ATP-binding sites on enzymes and proteins, preventing ATP from interacting with these sites. This inhibition can lead to decreased enzyme activity, altered metabolic flux, and changes in gene expression . For example, the inhibition of mitochondrial ATPase by phosphoaminophosphonic acid-adenylate ester can reduce ATP synthesis, impacting cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoaminophosphonic acid-adenylate ester can vary over time. The compound is generally stable, but its long-term effects on cellular function can depend on factors such as concentration and exposure duration. Studies have shown that prolonged exposure to phosphoaminophosphonic acid-adenylate ester can lead to sustained inhibition of ATP-dependent processes, potentially resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of phosphoaminophosphonic acid-adenylate ester in animal models are dose-dependent. At lower doses, the compound can effectively inhibit ATP-dependent enzymes without causing significant toxicity. At higher doses, it may induce toxic effects due to extensive inhibition of ATP synthesis and disruption of cellular energy balance . Threshold effects have been observed, where a certain concentration of the compound is required to achieve noticeable biochemical and physiological changes.

Metabolic Pathways

Phosphoaminophosphonic acid-adenylate ester is involved in metabolic pathways related to ATP utilization and synthesis. It interacts with enzymes such as mitochondrial ATPase and hexokinase-1, affecting metabolic flux and metabolite levels . By inhibiting ATP-dependent reactions, the compound can alter the flow of metabolites through various pathways, potentially leading to changes in cellular energy status and metabolic regulation.

Transport and Distribution

Within cells, phosphoaminophosphonic acid-adenylate ester is transported and distributed similarly to ATP. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its structural similarity to ATP, allowing it to access ATP-binding sites on enzymes and proteins.

Subcellular Localization

Phosphoaminophosphonic acid-adenylate ester is primarily localized in cellular compartments where ATP is abundant, such as the mitochondria and cytoplasm. Its activity and function are influenced by its subcellular localization, as it competes with ATP for binding to enzymes and proteins in these compartments . Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, enhancing its inhibitory effects on ATP-dependent processes.

生物活性

Phosphoaminophosphonic acid-adenylate ester (commonly referred to as ANP) is a significant analog of adenosine triphosphate (ATP), notable for its unique structural modification where an oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom. This modification enhances ANP's role as a potent competitive inhibitor of mitochondrial ATPase and ATP-dependent reactions involved in oxidative phosphorylation. The biological activity of ANP has been extensively studied, revealing its implications in cellular metabolism, enzyme inhibition, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight : Approximately 506.20 g/mol

- Structural Modification : Replacement of the oxygen atom with nitrogen at the phosphate bridge, enhancing binding affinity to target enzymes.

ANP primarily functions by inhibiting mitochondrial ATPase, which is crucial for ATP hydrolysis. This inhibition disrupts ATP-dependent processes, leading to significant alterations in cellular energy metabolism. The compound's ability to interfere with ATP hydrolysis positions it as a valuable tool for studying mitochondrial function and energy regulation.

Biological Activity Overview

- Inhibition of Mitochondrial ATPase : ANP acts as a competitive inhibitor, effectively blocking the hydrolysis of ATP, which is essential for various cellular processes.

- Impact on Oxidative Phosphorylation : By inhibiting ATP-dependent reactions, ANP can alter the efficiency of oxidative phosphorylation, impacting overall cellular energy production.

- Potential Therapeutic Applications : Given its inhibitory effects on ATP-dependent processes, ANP may have therapeutic implications in diseases related to energy metabolism dysfunctions.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of ANP:

- Inhibition Studies : Research has demonstrated that ANP effectively inhibits mitochondrial ATPase with an IC50 value indicative of its potency. For instance, studies have shown that concentrations as low as 0.22 mM can significantly affect enzyme activity .

- Structural Analysis : Crystal structure analyses have revealed how ANP binds within the active sites of various kinases and ATPases, providing insights into its mechanism of action .

- Antimalarial Potential : Recent studies have explored ANP's role in inhibiting Plasmodium falciparum kinases, suggesting its potential as an antimalarial agent by disrupting critical pathways in the parasite's lifecycle .

Applications in Research

ANP is utilized across various fields for its unique properties:

- Biochemistry : It serves as a model compound for studying ATP analogs and their interactions with enzymes.

- Cell Biology : Researchers employ ANP to investigate mitochondrial function and energy metabolism.

- Pharmacology : Its inhibitory effects on ATP-dependent processes make it a candidate for developing treatments targeting metabolic disorders.

Comparative Analysis with Other Compounds

| Compound Name | Structure Modification | Primary Target | Biological Activity |

|---|---|---|---|

| Phosphoaminophosphonic Acid-Adenylate Ester (ANP) | Nitrogen substitution at phosphate bridge | Mitochondrial ATPase | Competitive inhibition of ATP hydrolysis |

| AMPPCP (Phosphomethylphosphonic acid-adenylate ester) | Methyl substitution at phosphate bridge | Various kinases | Non-hydrolyzable ATP analog |

| ADP (Adenosine diphosphate) | No modification | Kinases | Energy transfer and signaling |

科学的研究の応用

Biochemical Research

1.1. Inhibition of Mitochondrial ATPase

AMP-PNP is recognized for its role as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase. By inhibiting this enzyme, researchers can study the implications of disrupted ATP hydrolysis on cellular metabolism and energy regulation. The ability to inhibit ATP-dependent reactions makes this compound a valuable tool for investigating mitochondrial function and oxidative phosphorylation processes .

1.2. Investigating Protein Phosphorylation

This compound has been utilized in studies focusing on protein phosphorylation, particularly in understanding kinase activity. It serves as a substrate for various kinases, allowing researchers to monitor phosphorylation events without the complication of hydrolysis that occurs with ATP. This application is crucial for elucidating signaling pathways involved in cell growth, differentiation, and apoptosis .

Cellular Metabolism Studies

2.1. Energy Metabolism Analysis

The compound's ability to mimic ATP while resisting hydrolysis enables researchers to dissect energy metabolism pathways without the confounding effects of ATP turnover. Studies have shown that this compound can alter metabolic states within cells, providing insights into how energy substrates are utilized under different physiological conditions .

2.2. Neuronal Function Research

In neuroscience, this compound has been implicated in studies examining neuronal polarity and axon outgrowth. It plays a role in signaling pathways that regulate these processes, making it an important compound for understanding neural development and function .

Pharmacological Applications

3.1. Drug Discovery

This compound has been employed in drug discovery efforts, particularly in screening for inhibitors of kinases involved in cancer progression. Its non-hydrolyzable nature allows for prolonged interaction with target enzymes, facilitating the identification of potential therapeutic agents .

3.2. Development of Sensor Technologies

Recent advancements have seen the use of this compound in developing selective sensors for mitogen-activated protein kinases (MAPKs). These sensors leverage this compound's properties to provide quantitative readouts of kinase activity, which is vital for understanding disease mechanisms and therapeutic responses .

Comparative Analysis with Other Compounds

To illustrate the distinctiveness of phosphoaminophosphonic acid-adenylate ester within its class, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |

| Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |

| Adenosine-5'-diphosphate | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |

This table highlights how phosphoaminophosphonic acid-adenylate ester differs from other nucleotides based on its structural modifications and resultant biological activities.

類似化合物との比較

Structural Analogs

Key Structural Differences :

- ANP vs. ATP: ANP’s phosphonoamino-phosphoryl group prevents hydrolysis, enabling prolonged binding in catalytic sites . ATP’s oxygen-linked phosphate chain is susceptible to enzymatic cleavage.

- ANP vs. This compound: Both are non-hydrolysable, but this compound retains a ribose configuration closer to ATP, while ANP’s arabinofuranosyl sugar alters binding specificity in some kinases .

Functional Analog Comparison

- Binding Affinity :

- ANP binds TTF1 (a mammalian DNA-binding protein) with a predicted free energy comparable to ATP, as shown by COACH and COFACTOR ligand-binding analyses .

- In Leishmania MAPK4 (LdMPK4) , ANP stabilizes the ATP-binding pocket with 54% sequence similarity to native kinases, outperforming this compound in homology modeling accuracy .

- Enzymatic Inhibition: ANP inhibits Topoisomerase II by occupying the ATP-gate domain, with a binding mode overlapping Mg²⁺ coordination sites critical for catalysis . In GSK-3β, ANP forms hydrogen bonds with Asp133, Val135, and Lys85, mimicking ATP’s interactions but with higher rigidity due to its non-hydrolysable backbone .

Hydrogen Bonding and Conformational Effects

ANP exhibits higher hydrogen-bond density (0.84 median order parameter) compared to smaller ligands, as observed in crystallographic studies of kinase complexes. This property stabilizes protein side chains in catalytically active conformations . For example, in the Insulin Receptor Kinase (PDB: 1IR3) , ANP’s interactions with the HRD motif (His, Arg, Asp) mirror ATP’s role in orienting the catalytic base .

準備方法

Temperature and Solvent Systems

Optimal reaction temperatures range between 4°C and 25°C, with lower temperatures favoring product stability. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reagent solubility and reaction homogeneity. A study comparing solvent systems demonstrated that DMF increased yields by 15% compared to aqueous buffers due to reduced side reactions.

Catalytic Additives

The addition of magnesium ions (Mg²⁺) at 1–2 mM concentrations improves reaction efficiency by stabilizing the transition state during phosphoamide bond formation. Conversely, divalent cations like Ca²⁺ or Zn²⁺ inhibit the reaction, likely through competitive binding to the phosphate groups.

Kinetic and Thermodynamic Analysis

A kinetic study of the reaction revealed a second-order rate constant of at 25°C, with an activation energy () of 45 kJ/mol. Thermodynamic parameters, including enthalpy change () and entropy change (), indicate a highly ordered transition state.

Industrial-Scale Production and Automation

Industrial synthesis employs continuous-flow reactors to maintain consistent temperature and mixing, addressing scalability challenges observed in batch processes. Key advancements include:

Automated Reactor Systems

-

Microreactor Arrays : These systems minimize thermal gradients, reducing decomposition of heat-sensitive intermediates. A case study reported a 20% yield increase compared to traditional batch reactors.

-

In-Line Analytics : Real-time HPLC monitoring enables immediate adjustments to reactant stoichiometry, ensuring >95% conversion efficiency.

Purification Protocols

-

Ion-Exchange Chromatography : Crude product is purified using DEAE-Sephadex columns, with elution buffers containing 0.1–0.3 M ammonium bicarbonate.

-

Crystallization : Recrystallization from aqueous ethanol yields >99% pure product, as confirmed by -NMR spectroscopy.

Quality Control and Analytical Characterization

Spectroscopic Validation

Purity Standards

Commercial batches must meet the following specifications:

| Parameter | Requirement | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <50 ppm | GC-MS |

| Endotoxin Contamination | <0.1 EU/mg | Limulus Amebocyte Lysate Assay |

Applications in Biochemical Research

Phosphoaminophosphonic acid-adenylate ester’s stability against hydrolysis makes it invaluable in structural and mechanistic studies:

Q & A

Q. How to reconcile conflicting crystallographic vs. docking poses of ANP in kinase mutants?

- Methodological Answer : Re-dock ANP into mutant structures (e.g., T106M in p38γ) using flexible sidechain protocols (AutoDock4). Compare with experimental electron density maps (CCP4) and refine with PHENIX’s real-space fit. Contradictions often arise from crystal packing artifacts or protonation state mismatches .

Q. Which statistical metrics quantify ANP’s contribution to kinase-substrate binding energy?

- Methodological Answer : Calculate per-residue energy decomposition using MM-GBSA. For example, ANP’s phosphonate contributes -3.2 kcal/mol in PKCβ via salt bridges with Arg374. Pairwise interaction heatmaps (PyMOL) highlight key residues for mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。